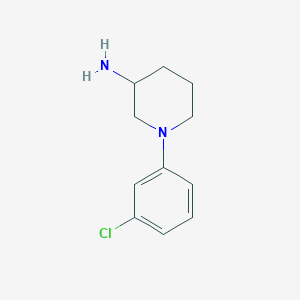

1-(3-Chlorophenyl)piperidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15ClN2 |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

1-(3-chlorophenyl)piperidin-3-amine |

InChI |

InChI=1S/C11H15ClN2/c12-9-3-1-5-11(7-9)14-6-2-4-10(13)8-14/h1,3,5,7,10H,2,4,6,8,13H2 |

InChI Key |

IZNMZGNBNHIULF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=CC=C2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Chlorophenyl Piperidin 3 Amine

Retrosynthetic Analysis and Key Precursors for the Compound

A retrosynthetic analysis of 1-(3-chlorophenyl)piperidin-3-amine reveals several potential disconnection points, highlighting key precursors for its synthesis. The most apparent disconnections are at the C-N bonds of the piperidine (B6355638) ring.

One common retrosynthetic approach involves disconnecting the bond between the nitrogen of the piperidine ring and the 3-chlorophenyl group. This leads to piperidin-3-amine (B1201142) and 1-bromo-3-chlorobenzene (B44181) or a similar reactive aryl halide as key precursors. This strategy relies on an N-arylation reaction, a fundamental transformation in organic synthesis.

Alternatively, disconnection of the C-N bond within the piperidine ring suggests a cyclization strategy. For instance, a precursor containing a linear chain with amino and haloalkyl functionalities could be envisioned to undergo intramolecular cyclization to form the piperidine ring.

Another powerful retrosynthetic strategy is based on the formation of the amine group at the C3 position. This approach identifies 1-(3-chlorophenyl)piperidin-3-one as a crucial intermediate. The ketone can then be transformed into the desired amine via reductive amination or other amination methods. The ketone precursor itself can be synthesized through various methods, including the Dieckmann condensation or other ring-closing reactions.

These retrosynthetic pathways highlight the following key precursors:

Piperidin-3-amine

1-Bromo-3-chlorobenzene (or other activated 3-chloroaryl derivatives)

1-(3-Chlorophenyl)piperidin-3-one

Linear precursors amenable to cyclization

Established Synthetic Routes and Reaction Conditions

Several synthetic routes have been established for the preparation of this compound, each with its own set of reaction conditions and advantages.

Direct Amination Strategies

Direct amination strategies typically involve the conversion of a precursor that already contains the 1-(3-chlorophenyl)piperidine (B1599825) scaffold. A prominent example is the transformation of 1-(3-chlorophenyl)piperidin-3-ol to the corresponding amine. This can be achieved through a two-step process involving activation of the hydroxyl group, for instance, by converting it into a good leaving group like a tosylate or mesylate, followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

Another direct amination approach could involve the direct displacement of a halide at the 3-position of the piperidine ring with an amino group. However, the synthesis of such a precursor might be less straightforward than the use of the corresponding ketone.

Reductive Amination Approaches

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comresearchgate.net In the context of this compound synthesis, this approach utilizes 1-(3-chlorophenyl)piperidin-3-one as a key intermediate.

The reaction proceeds via the initial formation of an imine or enamine intermediate upon reaction of the ketone with an amine source, typically ammonia or an ammonium (B1175870) salt like ammonium formate. This intermediate is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the ketone. masterorganicchemistry.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) can also be used, sometimes in the presence of a Lewis acid like titanium(IV) isopropoxide to facilitate imine formation. organic-chemistry.orgpearson.com

The synthesis of the precursor, 1-(3-chlorophenyl)piperidin-3-one, can be achieved by reacting 3-chloroaniline (B41212) with a suitable piperidinone precursor.

Cyclization-Based Syntheses

Cyclization strategies offer an alternative pathway to construct the piperidine ring of this compound. These methods typically involve the intramolecular reaction of a linear precursor containing the necessary functionalities.

One such approach could start from a dihaloalkane and 3-chloroaniline. For example, the reaction of 3-chloroaniline with a bis(2-haloethyl)amine derivative can lead to the formation of the piperazine (B1678402) ring, a related but distinct heterocyclic system. google.comgoogle.com A similar strategy adapted for piperidine synthesis would involve a linear precursor with an amino group and two electrophilic centers that can cyclize to form the six-membered ring.

Gold-catalyzed cyclization of N-homopropargyl amides has emerged as a modern and efficient method for constructing piperidine rings. nih.gov This strategy, while not directly reported for this compound, provides a template for a modular and stereoselective synthesis of substituted piperidines. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution Methodologies

Since the C3 position of the piperidine ring in this compound is a stereocenter, the compound can exist as a pair of enantiomers. The stereoselective synthesis or resolution of these enantiomers is often crucial for their application in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities.

Stereoselective Synthesis:

Stereoselective synthetic routes aim to produce a single enantiomer of the target compound. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries.

For instance, starting from an enantiomerically pure precursor like (R)- or (S)-3-aminopiperidine would allow for the synthesis of the corresponding enantiomer of this compound through N-arylation. The synthesis of enantiopure 3-aminopiperidine derivatives has been reported starting from natural amino acids like D-lysine and D-ornithine. researchgate.net

Asymmetric reduction of the intermediate 1-(3-chlorophenyl)piperidin-3-one using a chiral reducing agent or a catalyst is another potential strategy. Asymmetric hydrogenation of related tetrahydropyridines has been shown to be an effective method for kinetic resolution, which could be adapted for the synthesis of enantioenriched piperidines.

Enantiomeric Resolution:

Enantiomeric resolution involves the separation of a racemic mixture into its individual enantiomers. This can be accomplished through several methods:

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers can then be separated by crystallization, followed by the liberation of the enantiomerically pure amine.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer and the acylated product. researchgate.netmdpi.com For example, lipase-catalyzed acylation has been successfully used for the resolution of various chiral amines. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate enantiomers on an analytical or preparative scale. sigmaaldrich.com Pre-column derivatization with a chiral reagent can also be employed to form diastereomers that are more easily separated on a standard HPLC column. sigmaaldrich.com

Optimization of Synthetic Pathways and Process Chemistry Considerations

The optimization of synthetic pathways is crucial for the large-scale and cost-effective production of this compound. This involves improving reaction yields, reducing reaction times, minimizing the use of hazardous reagents, and simplifying purification procedures.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of related arylpiperazine derivatives. mdpi.comnih.gov This technique could be applied to various steps in the synthesis of this compound, such as the N-arylation or reductive amination steps.

The choice of solvent and catalyst can also have a significant impact on the efficiency of the synthesis. For instance, using a recyclable heterogeneous catalyst can simplify the work-up procedure and reduce waste. scholarsresearchlibrary.com

Process chemistry considerations also include the development of robust and scalable purification methods. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. The development of a reliable crystallization process for the final product or a key intermediate is an important aspect of process optimization.

The table below summarizes some of the key synthetic strategies and their typical conditions.

| Synthetic Strategy | Key Precursor(s) | Typical Reagents and Conditions | Reference(s) |

| N-Arylation | Piperidin-3-amine, 1-Bromo-3-chlorobenzene | Base (e.g., K2CO3, NaH), Solvent (e.g., Toluene, DMF), Heat or Microwave | google.comvulcanchem.com |

| Reductive Amination | 1-(3-Chlorophenyl)piperidin-3-one | NH3 or NH4+ source, Reducing agent (e.g., NaBH3CN, NaBH(OAc)3, H2/Catalyst) | masterorganicchemistry.comresearchgate.netorganic-chemistry.orgpearson.com |

| Cyclization | Linear amino-dihalide precursors | Base, Heat | google.comgoogle.com |

| Enzymatic Resolution | Racemic this compound | Lipase, Acyl donor (e.g., ethyl acetate) | researchgate.netmdpi.com |

| Chiral HPLC | Racemic this compound | Chiral stationary phase, Mobile phase (e.g., Hexane/Isopropanol) | mdpi.comsigmaaldrich.com |

Synthesis of Deuterated and Radiolabeled Analogues for Research Purposes

The introduction of deuterium (B1214612) (²H or D) or a radioisotope such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or iodine-125 (B85253) (¹²⁵I) into the structure of this compound allows researchers to trace the molecule's metabolic fate, determine its mechanism of action, and conduct quantitative bioassays. The synthetic approaches to these labeled compounds are often based on the established routes to the unlabeled parent compound, with modifications to incorporate the isotopic label at a specific position.

A plausible synthetic approach to unlabeled this compound involves the N-arylation of a suitably protected 3-aminopiperidine derivative. Building upon this, methodologies for introducing isotopic labels can be strategically implemented.

Deuterated Analogues:

Deuterium-labeled compounds are valuable for investigating the kinetic isotope effect, which can provide insights into reaction mechanisms and metabolic pathways. The introduction of deuterium can be achieved by using deuterated reagents or through catalytic exchange reactions.

One potential route for the synthesis of deuterated this compound involves the use of a deuterated starting material. For instance, deuterated 1-bromo-3-chlorobenzene could be used in a Buchwald-Hartwig amination reaction with a protected 3-aminopiperidine.

Alternatively, direct deuteration of the final compound or a late-stage intermediate can be achieved under specific catalytic conditions. For example, H-D exchange on the aromatic ring can be promoted by a suitable catalyst in the presence of a deuterium source like D₂O or D₂ gas.

| Reaction Step | Reagents and Conditions | Isotopic Label Position | Notes |

| N-Arylation | 1-Bromo-3-chlorobenzene-d₄, N-Boc-3-aminopiperidine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, reflux | Phenyl ring | Utilizes a commercially available or synthetically prepared deuterated aryl halide. |

| Deprotection | Deuterated HCl in D₂O/Dioxane | - | Final deprotection step to yield the target compound. |

| H-D Exchange | This compound, D₂O, Pt or Pd catalyst, elevated temperature | Phenyl ring and potentially piperidine ring | Post-synthesis labeling; may result in multiple labeled positions. |

Radiolabeled Analogues:

Radiolabeled analogues are indispensable for in vitro and in vivo studies, including autoradiography, positron emission tomography (PET), and single-photon emission computed tomography (SPECT). The choice of radionuclide depends on the intended application.

Tritium (³H) Labeling:

Tritium labeling can be accomplished by catalytic reduction of a suitable precursor with tritium gas (³H₂). For example, a precursor containing a double bond or a halogen atom at the desired labeling position can be subjected to tritiolysis. A common strategy involves the synthesis of an iodo- or bromo-analogue of this compound, which can then be catalytically tritiated. A study on the synthesis of a tritiated anti-inflammatory agent, 1-hydroxy-3-[3-³H-(4-chlorophenyl)-2-piperidone, utilized a similar approach of catalytic iodine-tritium replacement. researchgate.net

| Reaction Step | Reagents and Conditions | Isotopic Label Position | Notes |

| Halogenation | This compound, N-Iodosuccinimide (NIS) | Phenyl ring (ortho to Cl) | Introduction of an iodine atom for subsequent tritiation. |

| Catalytic Tritiation | Iodo-1-(3-chlorophenyl)piperidin-3-amine, ³H₂ gas, Pd/C, solvent (e.g., ethanol) | Phenyl ring | High specific activity can be achieved. |

Carbon-14 (¹⁴C) Labeling:

Carbon-14 labeling typically requires the synthesis to start from a simple ¹⁴C-labeled precursor, such as K¹⁴CN or ¹⁴CO₂. The synthetic route must be designed to incorporate this labeled building block efficiently. For instance, the piperidine ring could be constructed using a ¹⁴C-labeled synthon.

Iodine-125 (¹²⁵I) Labeling:

Radioiodination is a common method for labeling peptides and small molecules for radioimmunoassays and imaging. mdpi.com Direct electrophilic radioiodination of the electron-rich phenyl ring of this compound can be achieved using [¹²⁵I]NaI and an oxidizing agent like Chloramine-T. Alternatively, a precursor with a trialkylstannyl group can undergo iododestannylation with [¹²⁵I]NaI. mdpi.com

| Reaction Step | Reagents and Conditions | Isotopic Label Position | Notes |

| Direct Radioiodination | This compound, [¹²⁵I]NaI, Chloramine-T, buffer | Phenyl ring (ortho to Cl) | A straightforward method, but may lack regioselectivity. |

| Iododestannylation | Stannylated precursor, [¹²⁵I]NaI, oxidant (e.g., H₂O₂) | Phenyl ring | Offers high regioselectivity and specific activity. |

The purification of these labeled compounds, particularly the high-specific-activity radiolabeled analogues, is crucial and is typically achieved using techniques like high-performance liquid chromatography (HPLC). mdpi.com The identity and purity of the final labeled compound are confirmed by appropriate analytical methods, including mass spectrometry and radio-TLC or radio-HPLC.

Preclinical Pharmacological Data for this compound Not Publicly Available

Following a comprehensive and targeted search of scientific literature and patent databases, detailed preclinical pharmacological data for the chemical compound this compound is not publicly available. Extensive inquiries for information pertaining to its receptor binding profiles, enzyme inhibition, ion channel modulation, functional efficacy, and impact on intracellular signaling pathways did not yield specific results for this particular molecule.

While research exists on structurally related compounds, such as other 3-substituted piperidine derivatives, this information cannot be accurately extrapolated to this compound. Structure-activity relationships in pharmacology are highly specific, and minor alterations to a chemical structure can lead to significant changes in biological activity.

Articles on related compounds, for instance, discuss the evaluation of substituted 3-aminopiperidines as dipeptidyl peptidase IV (DPP-4) inhibitors nih.gov, and the synthesis of 3-aryl piperidine analogs as potent dopamine (B1211576) D4 receptor agonists nih.gov. Other studies have explored 3-amido-3-aryl-piperidines as inhibitors of the glycine (B1666218) transporter 1 (GlyT1) nih.gov. These findings highlight the diverse biological targets that the broader class of 1-aryl-3-aminopiperidines can interact with.

However, without specific studies on this compound, it is not possible to provide the detailed preclinical pharmacological profile as requested. The creation of data tables on receptor binding affinities, enzyme inhibition constants, or functional assay results would be speculative and scientifically unfounded.

Therefore, the requested article, with its specific focus and detailed data requirements, cannot be generated at this time due to the absence of the necessary preclinical data in the public domain.

Preclinical Pharmacological Investigations of 1 3 Chlorophenyl Piperidin 3 Amine

Functional Assays and In Vitro Efficacy Assessment

Receptor Occupancy Studies in Cellular Models

To determine the extent to which 1-(3-Chlorophenyl)piperidin-3-amine binds to its putative biological targets, receptor occupancy studies in cellular models would be essential. These experiments typically involve the use of radioligand binding assays or advanced fluorescence-based techniques in cell lines engineered to express specific receptors.

In a typical radioligand binding assay, cells expressing the target receptor would be incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. Varying concentrations of the unlabeled investigational compound, this compound, would then be added. The ability of this compound to displace the radioligand from the receptor is measured, and from this, its binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be determined.

A hypothetical data table for such a study is presented below. The values are for illustrative purposes only and are not based on experimental data.

| Target Receptor | Radioligand | Cell Line | IC50 (nM) of this compound |

| Receptor X | [³H]-Ligand A | HEK293 | Data Not Available |

| Receptor Y | [¹²⁵I]-Ligand B | CHO-K1 | Data Not Available |

Characterization of Allosteric Modulation Mechanisms

Allosteric modulators are ligands that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. They can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the endogenous ligand.

To investigate whether this compound acts as an allosteric modulator, a series of functional assays would be required. These assays would assess the effect of this compound on the concentration-response curve of an orthosteric agonist for a particular receptor.

For example, a leftward shift in the agonist's concentration-response curve in the presence of this compound would suggest positive allosteric modulation of agonist affinity. An increase in the maximal response (Emax) of the agonist would indicate positive allosteric modulation of efficacy. Conversely, a rightward shift or a decrease in Emax would suggest negative allosteric modulation. It is also crucial to demonstrate that the compound has no agonist activity on its own at the concentrations tested.

The findings could be summarized in a table, which remains unpopulated due to the lack of data.

| Target Receptor | Orthosteric Agonist | Effect of this compound on Agonist Potency (EC50 fold shift) | Effect of this compound on Agonist Efficacy (% change in Emax) | Classification |

| Receptor Z | Agonist C | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar and Structure Target Relationship Str Studies of 1 3 Chlorophenyl Piperidin 3 Amine Analogues

Systematic Structural Modifications of the Piperidine (B6355638) Ring System

The piperidine ring is a cornerstone in drug discovery, valued for its presence in numerous pharmaceuticals and natural alkaloids. researchgate.netnih.gov Modifications to this heterocyclic system in analogues of 1-(3-Chlorophenyl)piperidin-3-amine are a key strategy to modulate activity and selectivity.

One common modification involves the introduction of substituents at various positions on the piperidine ring. For instance, in a series of 4-(m-hydroxyphenyl)piperidines, varying the bulk of a 4-alkyl substituent from hydrogen to n-propyl and t-butyl significantly impacted opioid receptor binding and analgesic potency. nih.gov Another approach is the functionalization at different carbon atoms (C2, C3, C4) of the piperidine ring, which can be controlled by the choice of catalyst and nitrogen-protecting groups to achieve site-selective synthesis of analogues. nih.gov

Furthermore, replacing the piperidine ring with bioisosteric alternatives like a piperazine (B1678402) ring can drastically alter target affinity. In one study, replacing a piperidine moiety with piperazine in a series of compounds led to a significant loss of affinity for the σ1 receptor, highlighting the piperidine ring as a critical structural element for activity at this particular target. nih.gov The conformational state of the piperidine ring, typically a chair conformation, is also vital. The introduction of bulky groups can lead to distorted conformations like a twist-boat, which in turn affects the molecule's interaction with its target. researchgate.net

Table 1: Effect of Piperidine Ring Modifications on Receptor Affinity A representative table illustrating how changes to the piperidine scaffold can influence biological activity. Data is hypothetical and for illustrative purposes.

| Compound ID | Piperidine Modification | Target | Affinity (Ki, nM) |

|---|---|---|---|

| Parent | Unsubstituted | Target X | 50 |

| Analog 1A | 4-Methyl substitution | Target X | 25 |

| Analog 1B | Piperazine replacement | Target X | >1000 |

| Analog 1C | C2-functionalization | Target X | 75 |

Derivatization of the Phenyl Moiety and Substituent Effects (e.g., Halogenation, Alkylation)

The 1-phenyl group is a critical component for the activity of many piperidine-based compounds. Altering the substituents on this aromatic ring can profoundly affect binding affinity and functional activity through electronic and steric effects.

Halogenation: The presence and position of halogen atoms on the phenyl ring are pivotal. In the parent compound, the chlorine atom at the meta-position (position 3) is a key feature. Studies on related aryl-piperazine and aryl-piperidine analogues have shown that halogen substitution is essential for inhibitory effects on targets like equilibrative nucleoside transporters (ENTs). polyu.edu.hk For instance, moving or changing the halogen can significantly alter selectivity and potency. Research on SSRI analogues demonstrated that substitution at the ortho-position (position 2) of the aromatic rings could decrease affinity for the serotonin (B10506) transporter (SERT) by up to 100 times. wikipedia.org The electronic effects of halogens can also enhance stability and influence binding interactions. researchgate.net

Alkylation and Other Substitutions: Beyond halogens, adding alkyl or other functional groups to the phenyl ring can modulate activity. For example, in a series of soluble epoxide hydrolase (sEH) inhibitors, replacing an adamantyl group with a substituted phenyl ring led to compounds with more favorable pharmacokinetic properties. nih.gov QSAR studies on CCR5 antagonists showed that the lipophilicity and electron-donating nature of phenyl ring substituents were important for binding affinity. nih.gov Specifically, electron-withdrawing groups might be favored for certain targets, while electron-donating groups are preferred for others.

Table 2: Influence of Phenyl Ring Substituents on Biological Activity A representative table showing the impact of different substituents on the phenyl ring. Data is hypothetical and for illustrative purposes.

| Compound ID | Phenyl Moiety Substituent | Activity (IC50, µM) |

|---|---|---|

| Parent | 3-Chloro | 1.5 |

| Analog 2A | 4-Chloro | 3.2 |

| Analog 2B | 3-Fluoro | 1.8 |

| Analog 2C | 3-Methyl | 5.1 |

| Analog 2D | 3,4-Dichloro | 0.8 |

Modifications at the Amine Functionality

The amine group at the 3-position of the piperidine ring is a primary amine, making it a key site for hydrogen bonding and a handle for further derivatization. wikipedia.org Modifications at this position can include acylation, alkylation, or conversion to other functional groups, which can significantly impact a compound's interaction with its target.

For example, converting the amine to an amide or thioamide can drastically alter inhibitory activity. Studies on piperine (B192125) derivatives showed that the amide linkage was crucial for MAO inhibition, and turning it into a thioamide reduced activity. acs.org Similarly, N-acylation of the piperidine nitrogen in related scaffolds has been shown to influence conformation and activity. researchgate.net

In the context of 1-aryl-3-(1-acylpiperidin-4-yl) ureas, which share a substituted piperidine feature, the urea (B33335) linkage connected to a piperidine nitrogen plays a crucial role in binding to the soluble epoxide hydrolase (sEH) enzyme. nih.gov The nature of the substituent on the amine can also affect selectivity for different receptor subtypes.

Impact of Stereochemistry on Biological Activity and Binding Affinity

The piperidine ring in this compound contains a chiral center at the C3 position. The resolution of enantiomers and the study of their differential effects are critical, as biological systems often exhibit stereoselectivity. The introduction of chiral piperidine scaffolds is a known strategy to enhance biological activity, selectivity, and pharmacokinetic properties. researchgate.net

For many classes of drugs, including those with a phenylpiperidine structure, stereochemistry plays a definitive role. Paroxetine, a constrained analogue of fluoxetine, has two chiral centers, but only the (3S,4R)-isomer is marketed, demonstrating the importance of specific stereoisomers for therapeutic effect. wikipedia.org Research on lincomycin (B1675468) analogues revealed that swapping the stereochemistry at the C7 position increased efficacy. mdpi.com

Computational studies on 4-phenylpiperidines have shown that different stereoisomers can favor distinct conformations (e.g., phenyl axial vs. phenyl equatorial), which in turn dictates how they fit into a receptor's binding pocket and influences their affinity and efficacy. nih.gov Therefore, the (R) and (S) enantiomers of this compound are expected to have different biological activities and binding affinities, making stereoselective synthesis and testing an essential part of SAR studies.

Identification of Key Pharmacophores and Ligand-Target Interactions

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. slideshare.net For the this compound scaffold and its analogues, a typical pharmacophore model would include a hydrophobic/aromatic feature (the chlorophenyl ring), a hydrogen bond donor/acceptor (the amine group), and a positive ionizable feature (the protonated piperidine nitrogen).

Docking studies on related compounds have revealed specific interactions that drive binding. For instance, in a series of σ1 receptor ligands, the protonated piperidine nitrogen was found to form a crucial salt bridge with acidic residues like Glu172 and Asp126 in the receptor's binding pocket. nih.gov The phenyl ring often engages in hydrophobic or π–cation interactions with aromatic residues such as Phe107. nih.gov For inhibitors of soluble epoxide hydrolase, key interactions include hydrogen bonds with residues like ASP335 and TYR383. nih.gov The identification of these key interactions is vital for the rational design of more potent and selective ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. youtube.com For analogues of this compound, 2D and 3D-QSAR models can be developed to predict the activity of novel derivatives and guide further synthesis.

In a 3D-QSAR study on CCR5 antagonists with a similar piperidine core, Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA) were used. nih.gov The models revealed that factors like relative negative charge, molecular length, and van der Waals area were crucial for binding affinity. For example, an increase in the molecule's length along a specific axis was conducive to activity, while an increase in molecular shadow in a particular plane was detrimental. nih.gov

These predictive models are built using various molecular descriptors (e.g., steric, electronic, hydrophobic) and statistical methods like partial least squares (PLS) regression. nih.gov A well-validated QSAR model can prioritize the synthesis of compounds with a higher probability of being active, thereby streamlining the drug discovery process. researchgate.net

Medicinal Chemistry Strategies for Lead Optimization and Analogue Development

Lead Identification and Hit-to-Lead Optimization Principles

Lead identification is the process of finding chemical compounds that show promising biological activity against a specific drug target. These initial "hits" are often identified through high-throughput screening (HTS) of large compound libraries. A molecule like 1-(3-chlorophenyl)piperidin-3-amine could emerge as a hit due to the favorable interactions of its constituent parts: the aryl group, the piperidine (B6355638) ring, and the basic amine, which can engage with various biological targets.

Once a hit is identified, the hit-to-lead (H2L) or lead optimization phase begins. This is a critical stage that aims to refine the initial hit into a more promising "lead" compound. The primary goals are to improve potency, enhance selectivity, and establish a preliminary understanding of the structure-activity relationship (SAR). researchgate.netpharmafeatures.com Key strategies in this phase involve the systematic chemical modification of the hit's structure. danaher.compatsnap.com

For the this compound scaffold, this process would involve several key steps:

Confirmation and Validation: Initial hit activity is re-confirmed through dose-response curves to determine potency (e.g., IC₅₀ or EC₅₀). Orthogonal assays are used to rule out false positives.

Initial SAR Exploration: A preliminary analysis of the structure-activity relationship is conducted by synthesizing and testing a small set of close analogues. patsnap.com This helps identify which parts of the molecule are essential for activity.

Physicochemical Property Assessment: Early evaluation of properties such as solubility, lipophilicity (LogP/LogD), and metabolic stability is crucial to identify potential liabilities that need to be addressed. danaher.com

Intellectual Property Evaluation: The novelty of the scaffold is assessed to ensure freedom to operate and the potential for patent protection.

The transition from a hit to a lead is an iterative cycle of designing, synthesizing, and testing new analogues to build a comprehensive understanding of the molecule's potential. patsnap.com

Application of Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful alternative to HTS for identifying starting points for drug discovery. rsc.orgnih.gov FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) that, despite binding with low affinity, do so very efficiently. nih.gov These fragment hits serve as starting points for building more potent, lead-like molecules. nih.gov

The this compound scaffold can be deconstructed into several fragments that could be identified in an FBDD campaign:

Fragment 1: 3-Aminopiperidine. This saturated heterocyclic fragment provides a three-dimensional structure and a basic nitrogen atom, which can be crucial for interacting with biological targets. nih.govrsc.org

Fragment 2: 1-(3-Chlorophenyl)piperidine (B1599825). This fragment combines the aryl group with the piperidine ring, offering a different vector for exploration.

Fragment 3: 3-Chloroaniline (B41212). A simple aromatic fragment.

Once a fragment hit like 3-aminopiperidine is identified and its binding mode is confirmed (typically by X-ray crystallography or NMR), several strategies can be employed to evolve it into a potent lead:

Fragment Growing: Functional groups are added to the fragment to extend into adjacent binding pockets and form new interactions with the target, thereby increasing potency. acs.org For a 3-aminopiperidine hit, this could involve adding the 3-chlorophenyl group.

Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, more potent molecule.

Fragment Merging: Two overlapping fragment hits can be merged to create a novel, higher-affinity compound.

The advantage of FBDD is that it often leads to lead compounds with better physicochemical properties and higher ligand efficiency compared to those derived from traditional HTS. nih.gov The three-dimensional nature of fragments like substituted piperidines is increasingly recognized as beneficial for exploring complex biological targets. nih.govnih.govsygnaturediscovery.comrsc.org

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity but improved characteristics. cambridgemedchemconsulting.comdrughunter.com This strategy is frequently used to address issues with metabolism, toxicity, or physicochemical properties. u-tokyo.ac.jpctppc.org

For the this compound scaffold, bioisosteric replacements can be considered for each component:

| Original Moiety | Potential Bioisosteres | Rationale for Replacement |

| 3-Chlorophenyl | Pyridyl, Pyrimidyl, Thienyl, Fluorophenyl | Modulate electronics, improve metabolic stability, alter solubility, explore new interactions. nih.govu-tokyo.ac.jp |

| Piperidine Ring | Pyrrolidine, Azetidine, Morpholine, Cyclohexane | Change ring size and conformation, alter basicity (pKa), improve selectivity. |

| Amine (-NH₂) Group | Hydroxyl (-OH), Methylamine (-NHMe), Amide (-NHCOR) | Modify hydrogen bonding capacity, alter basicity, introduce new vectors for substitution. |

| Chlorine Atom | Trifluoromethyl (-CF₃), Cyano (-CN), Methyl (-CH₃) | Alter lipophilicity and electronic properties, block metabolic sites. cambridgemedchemconsulting.com |

Scaffold hopping is a more drastic approach where the core molecular structure (scaffold) is replaced with a chemically different one while maintaining the original pharmacophoric features responsible for biological activity. This strategy is valuable for discovering novel chemical series with improved properties or for navigating around existing intellectual property. nih.govrsc.org Starting from the this compound core, a scaffold hopping exercise might generate entirely new core structures that present the key aryl and amine groups in a similar spatial orientation.

Strategies for Modulating Target Selectivity and Potency

The primary goal of lead optimization is to maximize potency against the desired target while minimizing activity against off-targets to reduce potential side effects. This is achieved through systematic modifications of the lead compound and careful analysis of the structure-activity relationships (SAR). gardp.orgdrugdesign.org

For the this compound scaffold, potency and selectivity can be fine-tuned by exploring substitutions at three key positions:

The Chlorophenyl Ring: The position and nature of the substituent on the phenyl ring can dramatically affect activity. nih.gov Moving the chlorine atom to the ortho- or para-position, or replacing it with other groups (e.g., fluorine, methyl, methoxy), can alter electronic properties and steric interactions with the target. nih.gov

The Piperidine Ring: Introducing substituents on the piperidine ring can enforce specific conformations, which may be more favorable for binding to the target. thieme-connect.comresearchgate.net Chiral piperidine scaffolds can introduce stereochemical elements that lead to significant differences in potency and selectivity between enantiomers. thieme-connect.comthieme-connect.com

The 3-Amino Group: Acylation, alkylation, or substitution of the amine can modify its basicity and hydrogen-bonding capabilities. Extending from this position with different functional groups can probe for additional interactions within the binding site.

A hypothetical SAR exploration is summarized in the table below:

| Compound | R¹ (on Phenyl) | R² (on Piperidine) | R³ (on Amine) | Target Potency (IC₅₀, nM) | Off-Target Potency (IC₅₀, nM) | Selectivity Index |

| Parent | 3-Cl | H | H | 500 | 1500 | 3 |

| Analogue 1 | 4-Cl | H | H | 350 | 2000 | 5.7 |

| Analogue 2 | 3-Cl | 4-Me | H | 200 | 3000 | 15 |

| Analogue 3 | 3-Cl | H | Acetyl | 800 | 1600 | 2 |

| Analogue 4 | 3-F | H | H | 450 | 1800 | 4 |

This systematic approach allows medicinal chemists to build a detailed understanding of how structural changes impact biological activity, guiding the design of more potent and selective drug candidates. gardp.org

Exploration of Novel Chemical Space Based on the this compound Core

While optimizing a known scaffold is effective, exploring novel chemical space is crucial for discovering truly innovative medicines with unique properties. Chemical space is the vast, multidimensional realm of all possible small molecules. Starting from a core like this compound, novel chemical space can be explored by moving beyond simple functional group modifications.

Strategies include:

Increasing Three-Dimensionality: Many traditional screening compounds are flat and aromatic. Introducing more sp³-hybridized centers and chiral elements can lead to better engagement with the complex, three-dimensional surfaces of protein targets. nih.govrsc.org For the piperidine core, this can be achieved by creating more complex substitution patterns or by using ring systems that lock the molecule into specific 3D shapes. nih.govwhiterose.ac.uk

Synthesis of Novel Ring Systems: The piperidine ring itself can be replaced by more complex or novel heterocyclic systems through scaffold hopping. This can lead to compounds with fundamentally different shapes and properties.

Diversity-Oriented Synthesis: This approach aims to create structurally diverse and complex molecules from a common starting material, rapidly populating new areas of chemical space.

By systematically synthesizing and testing compounds with greater structural diversity and three-dimensionality, researchers can uncover novel pharmacophores and identify leads with superior properties that might not be accessible through conventional optimization of a flat scaffold. nih.govrsc.org

Multi-Parameter Optimization (MPO) in Early-Stage Research

Modern drug discovery recognizes that a successful drug must possess a balance of many properties, not just high potency. optibrium.com Multi-Parameter Optimization (MPO) is a holistic approach that simultaneously considers potency, selectivity, solubility, permeability, metabolic stability, and safety risks during the design and selection of compounds. nih.govacs.org This strategy aims to avoid advancing compounds that are highly potent but have fatal flaws in other areas, which can lead to costly late-stage failures. optibrium.com

For a lead compound based on the this compound scaffold, an MPO approach would involve creating a desirability score based on a profile of essential properties. For example, in Central Nervous System (CNS) drug discovery, a CNS MPO score might be calculated from properties like lipophilicity (ClogP), pKa, molecular weight, and polar surface area. acs.orgnih.gov

A hypothetical MPO profile for analogues could look like this:

| Compound | Potency (IC₅₀, nM) | Solubility (µg/mL) | Metabolic Stability (t½, min) | Permeability (Papp, 10⁻⁶ cm/s) | Overall Desirability Score |

| Lead 1 | 50 | 10 | 15 | 2 | 0.4 |

| Analogue 5 | 75 | 50 | 45 | 5 | 0.7 |

| Analogue 6 | 25 | 5 | 20 | 15 | 0.6 |

| Analogue 7 | 100 | 150 | 90 | 8 | 0.9 |

Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(3-Chlorophenyl)piperidin-3-amine, molecular docking studies are pivotal in predicting its binding affinity and interaction patterns with various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels.

Docking simulations would typically involve preparing the three-dimensional structure of this compound and docking it into the binding site of a target protein. The piperidine (B6355638) ring, a common scaffold in neuropharmacological agents, and the 3-chlorophenyl group are expected to play significant roles in the binding interactions. smolecule.com The amine group at the 3-position of the piperidine ring can act as a hydrogen bond donor, while the nitrogen atom within the piperidine ring and the chlorine atom on the phenyl ring can act as hydrogen bond acceptors.

Table 1: Predicted Interactions of this compound with a Hypothetical Serotonin (B10506) Receptor Binding Site

| Interacting Residue | Interaction Type | Distance (Å) |

| Aspartic Acid 110 | Ionic, Hydrogen Bond | 2.8 |

| Serine 150 | Hydrogen Bond | 3.1 |

| Phenylalanine 340 | π-π Stacking | 4.5 |

| Valine 111 | Hydrophobic | 3.9 |

| Tryptophan 336 | Cation-π | 4.2 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical interactions that could be predicted from a molecular docking study.

The results of such studies can provide a binding energy score, indicating the stability of the ligand-protein complex. For instance, a related compound, (E)-N-(3-chlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine, was found to have a binding energy of -7.54 kcal/mol with human Cyclophilin D. researchgate.net

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the protein.

For a complex of this compound with a target receptor, an MD simulation would typically be run for several nanoseconds. The analysis of the simulation trajectory would focus on the root-mean-square deviation (RMSD) to assess the stability of the ligand's position in the binding pocket and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. Furthermore, the persistence of key interactions, such as hydrogen bonds identified in docking, would be monitored throughout the simulation.

Quantum Mechanical (QM) Calculations for Conformational Analysis and Electronic Properties

Quantum mechanical (QM) calculations are utilized to understand the intrinsic properties of this compound at an electronic level. Methods like Density Functional Theory (DFT) can be used to perform conformational analysis to identify the low-energy conformations of the molecule. researchgate.net

These calculations can also elucidate electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net The electrostatic potential map generated from QM calculations can visualize the electron-rich and electron-deficient regions, which is critical for understanding potential interaction sites for electrophilic and nucleophilic attacks.

Table 2: Computed Electronic Properties of a Structurally Related Piperidine Derivative

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is based on a representative piperidine derivative and serves as an example of typical values obtained from QM calculations.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For this compound, a pharmacophore model could be developed based on its structure and known active analogues.

The key pharmacophoric features would likely include a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the piperidine nitrogen), a hydrophobic/aromatic region (the chlorophenyl group), and a positive ionizable feature. Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds with similar pharmacophoric features, potentially leading to the discovery of new molecules with similar biological activities. nih.gov

Free Energy Perturbation (FEP) and Binding Energy Calculations

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a target protein. This method is computationally intensive but provides highly accurate predictions of binding affinity.

In the context of this compound, FEP calculations could be employed to predict how modifications to its structure, such as altering the substitution pattern on the phenyl ring or modifying the piperidine scaffold, would affect its binding affinity to a specific target. These calculations involve creating a thermodynamic cycle that connects the binding of two different ligands to the same receptor, allowing for the precise calculation of the change in binding free energy.

Cheminformatics Approaches for Library Design and Data Analysis

Cheminformatics encompasses the use of computational and informational techniques to a range of problems in the field of chemistry. For this compound, cheminformatics approaches can be instrumental in designing a focused library of derivatives for synthesis and biological evaluation.

By analyzing the structure-activity relationships (SAR) of a series of compounds related to this compound, quantitative structure-activity relationship (QSAR) models can be developed. These models mathematically correlate the chemical structure of a compound with its biological activity. Such models can then be used to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. Cheminformatics tools are also essential for managing and analyzing the large datasets generated from high-throughput screening and computational studies.

Future Research Directions and Unexplored Avenues for 1 3 Chlorophenyl Piperidin 3 Amine

Investigation of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

The piperidine (B6355638) scaffold is a common feature in many biologically active compounds, suggesting that 1-(3-Chlorophenyl)piperidin-3-amine may interact with a broader range of biological targets than currently known. smolecule.com Future research should focus on comprehensive screening against a wide array of receptors, enzymes, and ion channels to identify novel biological activities.

Initial computational models have hinted at potential anti-inflammatory and analgesic effects. smolecule.com These preliminary findings warrant in-depth investigation through targeted in vitro and in vivo assays. Furthermore, given that many piperidine derivatives exhibit neuropharmacological activity, exploring the effects of this compound on various central nervous system (CNS) targets could reveal new therapeutic applications for neurological and psychiatric disorders. smolecule.com The arylpiperazine substructure present in some related compounds has been associated with potent antinociceptive properties, suggesting a potential avenue for pain management research. nih.gov

Advanced Synthetic Methodologies for Accessing Diverse Derivatives

The development of more efficient and versatile synthetic routes is crucial for exploring the structure-activity relationships (SAR) of this compound derivatives. While traditional methods exist, modern synthetic strategies can offer significant improvements in yield, stereocontrol, and the diversity of accessible analogs.

Recent advances in the synthesis of piperidines, such as intramolecular radical C-H amination/cyclization and oxidative amination of alkenes, provide powerful tools for creating novel derivatives. mdpi.com These methods allow for the introduction of various substituents and chiral centers, which are critical for optimizing biological activity. mdpi.commdma.ch Exploring these advanced methodologies will facilitate the creation of a diverse library of compounds for biological screening.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to drug discovery. These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicities of novel compounds based on the this compound scaffold.

Exploration of Prodrug Strategies and Targeted Delivery Systems (Academic Focus)

Prodrug strategies represent a valuable approach to improve the pharmacokinetic and pharmacodynamic properties of a parent drug. nih.govmdpi.com For this compound, a prodrug approach could be employed to enhance its solubility, permeability, and metabolic stability. mdpi.comacs.org

Future academic research could focus on designing and synthesizing various prodrugs of this compound, such as esters, carbamates, or N-acyl derivatives. mdpi.com These prodrugs would be designed to undergo enzymatic or chemical conversion to the active parent compound at the target site. nih.gov Furthermore, the development of targeted delivery systems, such as antibody-drug conjugates or nanoparticle-based formulations, could enable the specific delivery of the compound to diseased tissues, thereby increasing efficacy and reducing off-target effects.

Development of Advanced In Vitro Model Systems for Mechanistic Studies

To gain a deeper understanding of the mechanism of action of this compound and its derivatives, the development of sophisticated in vitro model systems is essential. These models can provide more physiologically relevant data compared to traditional cell culture methods.

The use of three-dimensional (3D) cell cultures, organ-on-a-chip technologies, and patient-derived cell models can offer valuable insights into how these compounds affect cellular function in a more complex and tissue-like environment. Ex vivo models, such as isolated and perfused organs, can also be utilized to study the metabolism and transport of the compounds in a more intact biological system. mdpi.com

Addressing Research Gaps in the Structure-Function Relationship

A thorough understanding of the structure-function relationship (SFR) is fundamental to the rational design of new and improved analogs of this compound. While some SAR studies on related piperidine derivatives have been conducted, significant gaps in our knowledge remain. nih.gov

Systematic structural modifications of the this compound scaffold are needed. This includes varying the substitution pattern on the phenyl ring, altering the position of the amine group on the piperidine ring, and introducing different substituents on the piperidine nitrogen. nih.gov The resulting analogs should be evaluated for their biological activity to build a comprehensive SFR profile. This knowledge will be instrumental in guiding the design of future compounds with optimized therapeutic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.